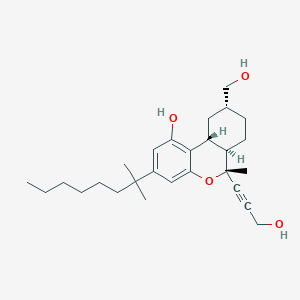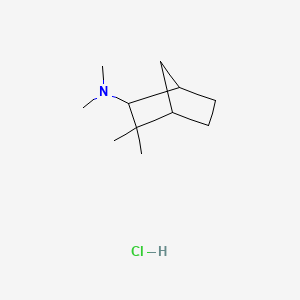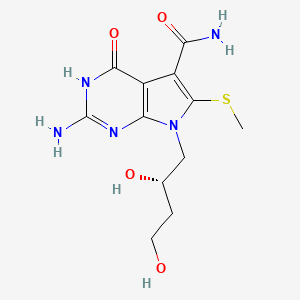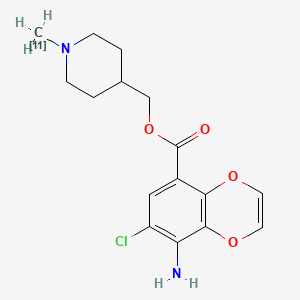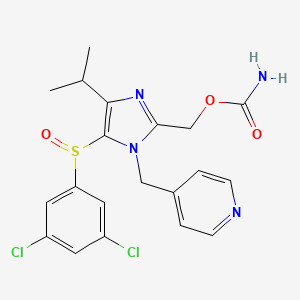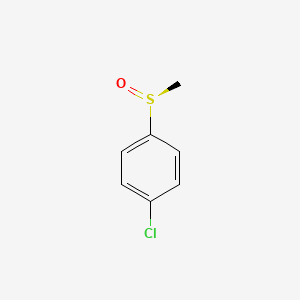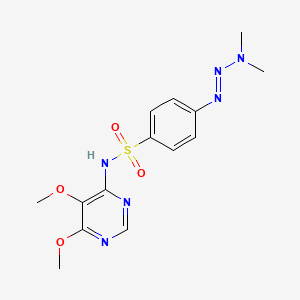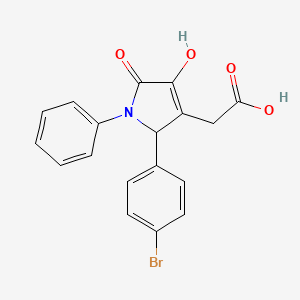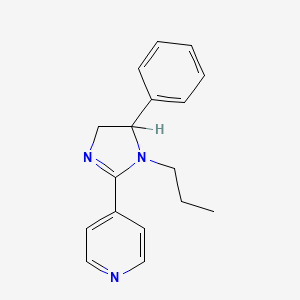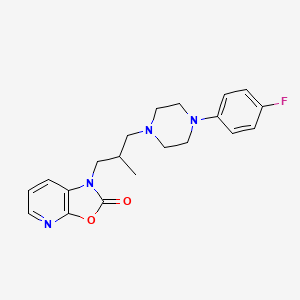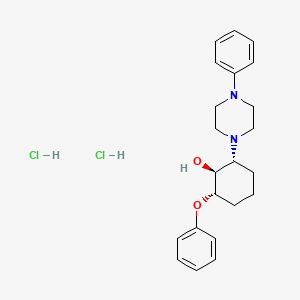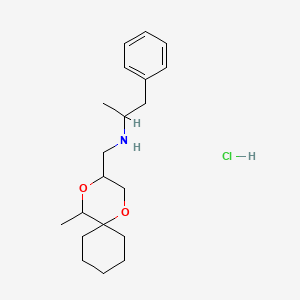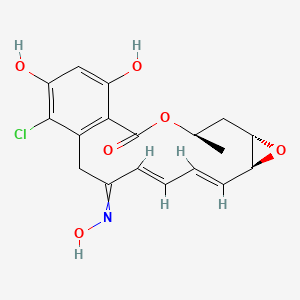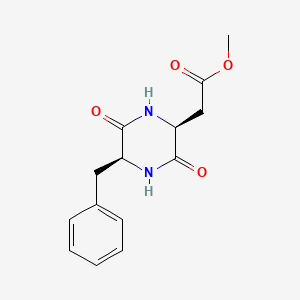
N-Desmethyl glasdegib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl glasdegib is a derivative of glasdegib, a small-molecule inhibitor of the Hedgehog signaling pathway. Glasdegib is primarily used in the treatment of acute myeloid leukemia (AML) in patients who are not suitable for intensive chemotherapy . This compound retains the core structure of glasdegib but lacks a methyl group, which can influence its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl glasdegib typically involves the demethylation of glasdegib. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Desmethyl glasdegib can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxylated derivatives.
Reduction: Addition of hydrogen atoms, possibly converting ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other atoms or groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
科学的研究の応用
N-Desmethyl glasdegib has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of Hedgehog pathway inhibitors and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating stem cell behavior.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery and development.
作用機序
N-Desmethyl glasdegib exerts its effects by inhibiting the Hedgehog signaling pathway, specifically targeting the smoothened (SMO) receptor. This inhibition prevents the activation of downstream signaling molecules, such as GLI transcription factors, which are involved in cell proliferation and survival . By blocking this pathway, this compound can reduce the growth and survival of cancer cells, particularly in AML .
類似化合物との比較
Similar Compounds
Glasdegib: The parent compound, used in the treatment of AML.
Vismodegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: Similar to vismodegib, used for advanced basal cell carcinoma.
Uniqueness
N-Desmethyl glasdegib is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, glasdegib.
特性
CAS番号 |
2222533-66-4 |
|---|---|
分子式 |
C20H20N6O |
分子量 |
360.4 g/mol |
IUPAC名 |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)piperidin-4-yl]-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C20H20N6O/c21-12-13-5-7-14(8-6-13)23-20(27)24-15-9-10-22-18(11-15)19-25-16-3-1-2-4-17(16)26-19/h1-8,15,18,22H,9-11H2,(H,25,26)(H2,23,24,27)/t15-,18-/m1/s1 |
InChIキー |
YCKOMQLGYYEBHS-CRAIPNDOSA-N |
異性体SMILES |
C1CN[C@H](C[C@@H]1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3 |
正規SMILES |
C1CNC(CC1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


